N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
Description
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and methoxy groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C17H16Cl2N2O4 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
FDAWEUKAPXORTH-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, its structural features allow it to interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical properties. These functional groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
